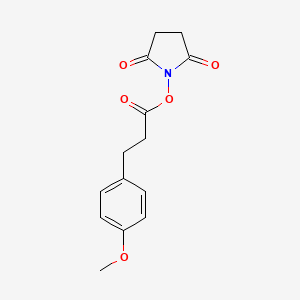![molecular formula C16H11N3O3S2 B2450767 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-77-0](/img/structure/B2450767.png)
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves multi-step organic reactions. One common approach is the condensation of 5-methylfurfural with 2-acetylpyridine to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiazole ring . The final step involves the cyclization of the intermediate with 1,3-dioxolo[4,5-f][1,3]benzothiazole under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding diketones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is typically used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of diketones from the furan ring.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiazole and benzothiazole rings, forming stable complexes that can catalyze various chemical reactions . Additionally, its bio-orthogonal ligation properties allow it to form covalent bonds with biomolecules under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
4′-(5-Methylfuran-2-yl)-2,2′6′,2″-terpyridine: A ligand used in metal-catalyzed reactions.
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine: Known for its biological activities and coordination chemistry.
Uniqueness
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is unique due to its combination of furan, thiazole, and benzothiazole rings, which provide a diverse range of chemical reactivity and potential biological activity. Its ability to undergo bio-orthogonal ligation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c1-8-2-3-11(22-8)10-6-23-15(18-10)19-16-17-9-4-12-13(21-7-20-12)5-14(9)24-16/h2-6H,7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRYMTDOHQWBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
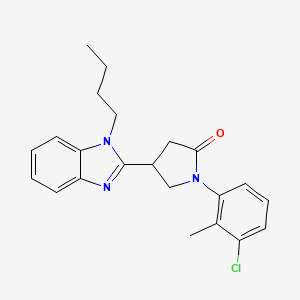
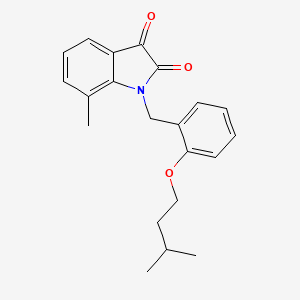
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)
![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)

![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
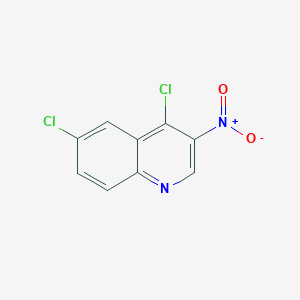
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)
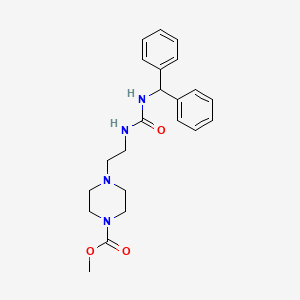
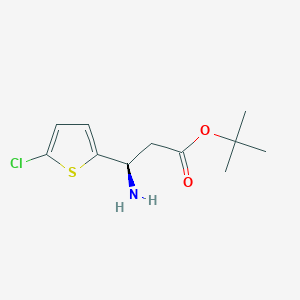
![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
